3-Deaza-4-deoxyuridine

Overview

Description

3-Deaza-4-deoxyuridine is a chemical compound used for research and development . It is often used in studies related to gene-mutant/null phenotypic information .

Synthesis Analysis

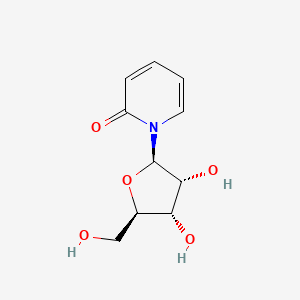

The synthesis of 3-Deaza-4-deoxyuridine involves complex chemical processes. The structure of this nucleoside includes an orientation of the base at the glycosidic bond N(1)-C(1’) in the anti range (53.5.degree.), a ribosyl moiety in the C(2’)-endo conformation . There are also references to the synthesis of 5-bromo 3-deaza uridine and 5-deuterium labeled 3-deaza uridine .Molecular Structure Analysis

3-Deaza-4-deoxyuridine is orthorhombic, space group P212121, with a = 25.18, b = 7.127, c = 5.715.ANG., Z = 4. The structure was refined to R = 0.049 for 749 counter reflexions . The packing is characterized by a staggered arrangement of the bases and a clear separation of hydrophobic and hydrophilic regions .Chemical Reactions Analysis

3-Deaza-4-deoxyuridine is involved in various chemical reactions. For instance, it has been used in the study of metabolic pathways of cytidine analogues and cytidine deaminase activities in cells . It has also been used for dual labeling of DNA: the 1,2,4-triazine was attached to the 5-position of 2′-deoxyuridine triphosphate, and the 1-methylcyclopropene to the 7-position of 7-deaza-2′-deoxyadenosine triphosphate .Scientific Research Applications

Inhibition of Cytidine Triphosphate Synthetase

3-Deaza-4-deoxyuridine, or 3-deazauridine (deaza-UR), demonstrates significant inhibition of cytidine triphosphate synthetase activity. This inhibition is primarily observed in the context of tumor cells, where deazauridine triphosphate, a major metabolite of deaza-UR, competes with uridine triphosphate. This competitive inhibition disrupts the amination of uridine triphosphate to cytidine triphosphate, a process critical for nucleic acid synthesis in leukemia cells (McPartland, Wang, Bloch, & Weinfeld, 1974).

Codon-Anticodon Interaction Studies

Studies have shown that oligonucleotides containing 3-deazauridine, 4-deoxyuridine, or 3-deaza-4-deoxyuridine can be used to investigate codon-anticodon interactions in ribosomes. These analogues significantly influence the binding of phenylalanyl-tRNA to ribosomes, providing insights into the mechanisms of coded aminoacyl-tRNA binding (Gassen, Schetters, & Matthaei, 1972).

Exploration of DNA Duplex Stability

Research involving 5-chloro-2'-deoxyuridine and 7-deaza-2'-deoxyadenosine has indicated that these compounds, including 3-deaza analogues, can form stable duplexes and assist in the synthesis of long DNA constructs. Such studies are crucial for understanding the properties of chemically modified genomes (Eremeeva, Abramov, Marlière, & Herdewijn, 2016).

Bioorthogonal Labeling of DNA

3-Deaza-4-deoxyuridine has been studied for its application in bioorthogonal labeling strategies of DNA. Research indicates that triazine-modified 7-deaza-2'-deoxyadenosines, for example, are better suited for such applications than conventional 2'-deoxyuridines (Reisacher et al., 2019).

Analysis of DNA Modification After Chemotherapy

Techniques have been developed to assay deoxy-deazapurines, including 3-deaza analogues, in DNA following chemotherapy. These methods quantify the incorporation of such analogues into DNA, which can be reflective of the clinical efficacy and toxicity of certain chemotherapeutic drugs (Steinberg, Oliver, & Cajigas, 1993).

Impact on Nucleic Acid Synthesis in Tumor Cells

3-Deazauridine has been shown to inhibit nucleic acid synthesis in tumor cells. This inhibition is due to its interference with the synthesis of cytidylic acid, thus affecting the overall nucleic acid metabolism in these cells (Brockman et al., 1975).

NMR Spectroscopy Studies

Studies using 13C-NMR spectroscopy have explored the structural and tautomeric properties of 3-deaza-2'-deoxycytidine, providing important insights into its behavior during in vitro polymerization and its potential for therapeutic applications (Strazewski, 1988).

Mechanism of Action

While the exact mechanism of action for 3-Deaza-4-deoxyuridine is not fully understood, it is known that similar compounds act as antiviral agents by inhibiting viral replication by substituting themselves for thymidine in viral DNA. This in turn inhibits thymidylate phosphorylase and viral DNA polymerases from properly functioning .

Safety and Hazards

The safety data sheet for similar compounds suggests that in case of inhalation, one should remove to fresh air. In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes, lifting lower and upper eyelids. Consult a physician. In case of skin contact, wash skin with soap and water. In case of ingestion, rinse mouth .

properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO5/c12-5-6-8(14)9(15)10(16-6)11-4-2-1-3-7(11)13/h1-4,6,8-10,12,14-15H,5H2/t6-,8-,9-,10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQOCNHILQYLGGE-PEBGCTIMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C=C1)C2C(C(C(O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=O)N(C=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30965431 | |

| Record name | 1-Pentofuranosylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Deaza-4-deoxyuridine | |

CAS RN |

5116-37-0 | |

| Record name | 3-Deaza-4-deoxyuridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005116370 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Pentofuranosylpyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30965431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-Chlorophenyl)-3-[3-[methyl(methylsulfonyl)amino]phenyl]urea](/img/structure/B1224896.png)

![(1R,2S,3S,4R,6S)-4,6-diamino-3-[3-deoxy-4-C-methyl-3-(methylamino)-beta-L-arabinopyranosyloxy]-2-hydroxycyclohexyl 2-amino-2,7-dideoxy-D-glycero-alpha-D-gluco-heptopyranoside](/img/structure/B1224900.png)

![N-[4-[(4-sulfamoylphenyl)sulfamoyl]phenyl]cyclopropanecarboxamide](/img/structure/B1224901.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamic acid methyl ester](/img/structure/B1224902.png)

![2-[2-[[2-[(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]thio]-4-thiazolyl]acetic acid ethyl ester](/img/structure/B1224903.png)

![5-[[(4-methoxyanilino)-sulfanylidenemethyl]amino]-1H-pyrazole-4-carboxylic acid ethyl ester](/img/structure/B1224907.png)

![(3S,8R,9S,10R,13S,14S)-17-acetyl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B1224908.png)

![N-[4-methyl-5-[2-(3-nitroanilino)-4-thiazolyl]-2-thiazolyl]acetamide](/img/structure/B1224911.png)

![2-[[3-cyano-6-(3,4-dimethoxyphenyl)-2-pyridinyl]thio]-N-(2-furanylmethyl)acetamide](/img/structure/B1224916.png)

![4-Chloro-2-[[(1-methyl-5-phenyl-2-imidazolyl)amino]methyl]phenol](/img/structure/B1224917.png)

![3-(4-ethoxyphenyl)-1-[2-(4-morpholinyl)ethyl]-1-[(7-oxo-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-8-yl)methyl]thiourea](/img/structure/B1224919.png)